N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylbutan-1-amine
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Overview
Description
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLBUTYL)AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a phenylbutylamine group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLBUTYL)AMINE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the 2,4-dichlorophenylmethyl group and the phenylbutylamine moiety. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLBUTYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Mechanism of Action
The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLBUTYL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The indole moiety is known to interact with various receptors in the body, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLBUTYL)AMINE include other indole derivatives such as:
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Known for its inhibitory activity against certain enzymes.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated for their antiviral and anticancer activities.
The uniqueness of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLBUTYL)AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26Cl2N2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-phenylbutan-1-amine |
InChI |
InChI=1S/C26H26Cl2N2/c1-2-8-25(19-9-4-3-5-10-19)29-16-21-18-30(26-12-7-6-11-23(21)26)17-20-13-14-22(27)15-24(20)28/h3-7,9-15,18,25,29H,2,8,16-17H2,1H3 |
InChI Key |
FCSJJEJGTDIWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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